molecular formula C15H17NO4S B2544822 N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 1396805-99-4

N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2544822
CAS No.: 1396805-99-4
M. Wt: 307.36
InChI Key: LMZBKKRFLTYFCD-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a chromene core, which is known for its diverse biological activities, and a carboxamide group, which can enhance its chemical reactivity and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the chromene core, followed by the introduction of the carboxamide group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. For instance, the use of palladium-catalyzed coupling reactions and microwave-assisted synthesis can be employed to optimize the reaction efficiency.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled. The use of continuous flow reactors can also be considered to enhance the scalability and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the molecule, facilitated by reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may need acidic or basic conditions, while reduction reactions often require anhydrous environments to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-2-oxo-2H-chromene-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Medicine: Its potential therapeutic properties are explored in drug development, particularly for its anti-inflammatory and anticancer activities.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-2-oxo-2H-chromene-3-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The chromene core can interact with enzymes and receptors, modulating their activity. The carboxamide group can enhance binding affinity and specificity, leading to more pronounced biological effects. These interactions can influence various cellular pathways, including those involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-hydroxy-2-methyl-3-oxobutyrate: This compound shares a similar hydroxy and methyl group but differs in its core structure and functional groups.

    N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-3-methylbenzenesulfonamide: This compound has a similar side chain but a different core structure, leading to distinct chemical and biological properties.

Uniqueness

N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-2-oxo-2H-chromene-3-carboxamide stands out due to its unique combination of a chromene core and a carboxamide group, which confer specific chemical reactivity and biological activity not observed in the similar compounds listed above.

Properties

IUPAC Name

N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4S/c1-15(19,9-21-2)8-16-13(17)11-7-10-5-3-4-6-12(10)20-14(11)18/h3-7,19H,8-9H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMZBKKRFLTYFCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC2=CC=CC=C2OC1=O)(CSC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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